

An In-Depth Technical Guide to 1-Methoxy-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-nitroanisole

Cat. No.: B1294308

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-3-methyl-2-nitrobenzene, also known as **3-Methyl-2-nitroanisole**, is a substituted nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. Its specific arrangement of methoxy, methyl, and nitro functional groups on the benzene ring allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules. This is particularly relevant in the field of medicinal chemistry, where aromatic nitro compounds are crucial precursors for the development of novel therapeutics, including enzyme inhibitors and receptor modulators.^[1] The nitro group can be readily reduced to an amine, which opens up pathways to a variety of heterocyclic scaffolds, such as benzimidazoles, a core structure in many pharmaceutical agents.^{[2][3][4]} This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules.

Chemical and Physical Properties

1-Methoxy-3-methyl-2-nitrobenzene is typically a colorless to light yellow crystalline solid. The quantitative data for this compound are summarized in Table 1.

Table 1: Physicochemical and Spectral Data for 1-Methoxy-3-methyl-2-nitrobenzene

Property	Value	Reference(s)
IUPAC Name	1-methoxy-3-methyl-2-nitrobenzene	[1]
Synonyms	3-Methyl-2-nitroanisole, 3-Methoxy-2-nitrotoluene	[5]
CAS Number	5345-42-6	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
Melting Point	54-56 °C	[5]
Boiling Point	135-137 °C at 13 mmHg	[6]
Appearance	Colorless to light yellow solid	
¹ H NMR (CDCl ₃)	δ 7.41 (t, J=8.2 Hz, 1H), 7.23-7.19 (m, 1H), 3.88 (s, 3H), 2.41 (s, 3H)	[7]
¹³ C NMR (CDCl ₃)	δ 159.7, 149.2, 138.9, 129.9, 121.6, 115.5, 55.3, 21.2	[7] [8]
IR (KBr, cm ⁻¹)	~3050 (Ar C-H), ~2940 (Alkyl C-H), ~1525 (asym NO ₂), ~1350 (sym NO ₂)	[9]
GHS Hazard Codes	H302 (Harmful if swallowed), H319 (Causes serious eye irritation)	[10]

Note: NMR data is estimated based on spectral data of closely related analogs and general principles.[\[7\]](#)[\[11\]](#)[\[12\]](#) A triplet and a multiplet are expected for the aromatic protons, with singlets for the methoxy and methyl protons.

Experimental Protocols

The synthesis of 1-methoxy-3-methyl-2-nitrobenzene can be effectively achieved via the electrophilic nitration of 3-methylanisole. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The nitration is expected to occur primarily at the positions ortho to the strongly activating methoxy group (positions 2 and 6). The presence of the methyl group at position 3 sterically hinders the 2-position to some extent, but the electronic activation from the methoxy group makes it a primary site of reaction. A carefully controlled procedure is required to favor mono-nitration and achieve a good yield of the desired isomer.

Synthesis of 1-Methoxy-3-methyl-2-nitrobenzene via Nitration of 3-Methylanisole

This protocol is adapted from standard procedures for the nitration of activated aromatic rings. [13][14]

Materials:

- 3-Methylanisole (m-cresol methyl ether)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice

Procedure:

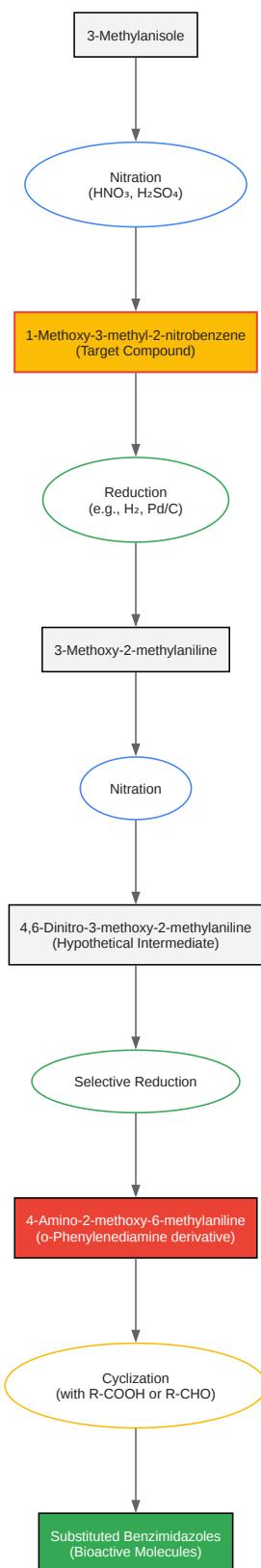
- In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-methylanisole (12.2 g, 0.1 mol).
- Cool the flask in an ice-salt bath to 0 °C.

- Slowly add concentrated sulfuric acid (30 mL) to the stirred 3-methylanisole, ensuring the temperature does not rise above 5 °C.
- Prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~0.12 mol) to concentrated sulfuric acid (15 mL) in a separate flask cooled in an ice bath.
- Add the cold nitrating mixture dropwise from the dropping funnel to the 3-methylanisole solution over 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
- After the addition is complete, stir the mixture at 0-5 °C for an additional 1 hour.
- Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow solid/oil should separate.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the 1-methoxy-3-methyl-2-nitrobenzene isomer.

Applications in Drug Development

1-Methoxy-3-methyl-2-nitrobenzene serves as a key intermediate for synthesizing heterocyclic compounds of medicinal interest, most notably substituted benzimidazoles.^{[2][3]} The synthetic utility stems from the facile reduction of the nitro group to an amine, which, being ortho to another substituent (the methyl group), can undergo cyclization reactions.

The general pathway involves a two-step process:


- Reduction of the Nitro Group: The nitro group of 1-methoxy-3-methyl-2-nitrobenzene is reduced to an amine, yielding 2-methoxy-6-methylaniline.

- Formation of the Benzimidazole Core: This aniline derivative is not the direct precursor. For benzimidazole synthesis, an ortho-phenylenediamine is required. Therefore, a more strategic application involves the reduction of 1-methoxy-3-methyl-2-nitrobenzene to 3-methoxy-2-methylaniline, followed by a second nitration and subsequent reduction to form 4-methoxy-3-methyl-1,2-phenylenediamine. This diamine is a valuable precursor for creating a specific subset of substituted benzimidazoles, which are known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][4]

The workflow below illustrates this synthetic strategy, positioning 1-methoxy-3-methyl-2-nitrobenzene as a critical starting material for accessing these important pharmaceutical scaffolds.

Visualized Workflow: Synthesis of a Benzimidazole Precursor

The following diagram illustrates the synthetic pathway from 3-Methylanisole to a key benzimidazole precursor, highlighting the role of 1-Methoxy-3-methyl-2-nitrobenzene.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from 3-Methylanisole to bioactive benzimidazoles.

Conclusion

1-Methoxy-3-methyl-2-nitrobenzene is a strategically important chemical intermediate. While not an end-product itself, its true value lies in its role as a precursor in multi-step syntheses. The ability to transform the nitro group into an amine provides a gateway to constructing complex heterocyclic systems that are central to modern drug discovery. The protocols and pathways described herein offer a technical foundation for researchers and drug development professionals to leverage this compound in the creation of novel and potentially therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-METHOXY-3-METHYL-2-NITROBENZENE | CAS 5345-42-6 [matrix-fine-chemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. 1-Methoxy-4-methyl-2-nitrobenzene | C8H9NO3 | CID 67058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. A Complete ^1H and ^{13}C NMR Data Assignment for Three 3-[Substituted methyldene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Methoxy-3-methyl-2-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294308#iupac-name-for-3-methyl-2-nitroanisole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com